molecular formula C18H22N2O3S B2390954 N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide CAS No. 898464-32-9

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide

Cat. No. B2390954
CAS RN: 898464-32-9
M. Wt: 346.45
InChI Key: KMODCKXEZVWPRO-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Anticonvulsant Agents

    • Researchers have explored the anticonvulsant potential of this compound. A study describes an efficient synthetic strategy for its synthesis and evaluates its anticonvulsant activity using preclinical seizure models. Analog 4h demonstrated significant therapeutic efficacy with a good toxicity profile. Further studies may lead to the development of effective neurotherapeutic agents.

    Fluorescent Dyes and Probes

properties

IUPAC Name

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-8-20-13-9-14-15(23-11-22-14)10-16(13)24-18(20)19-17(21)12-6-4-3-5-7-12/h9-10,12H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODCKXEZVWPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4CCCCC4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide

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